molecular formula C16H17NO3 B5879007 N-[4-(benzyloxy)phenyl]-2-methoxyacetamide

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide

Cat. No. B5879007
M. Wt: 271.31 g/mol
InChI Key: FSUMJLIBGXMQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is primarily used in the field of medicinal chemistry for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-methoxyacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(benzyloxy)phenyl]-2-methoxyacetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the study of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide. One area of research that holds promise is the development of new drugs and therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide for higher yield and purity.
In conclusion, N-[4-(benzyloxy)phenyl]-2-methoxyacetamide is a promising compound for scientific research. Its potential applications in the development of new drugs and therapies, as well as its pharmacological activities and biochemical effects, make it an attractive candidate for further study. However, more research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for higher yield and purity.

Synthesis Methods

The synthesis method of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide involves the reaction of 4-(benzyloxy)aniline with 2-methoxyacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of N-[4-(benzyloxy)phenyl]-2-methoxyacetamide. This method has been optimized for high yield and purity, making it a reliable and efficient method for the synthesis of this compound.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-methoxy-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-12-16(18)17-14-7-9-15(10-8-14)20-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUMJLIBGXMQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-2-methoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.